molecular formula C22H30O3 B1222673 3-Oxopregn-4-ene-21,17-carbolactone CAS No. 801-37-6

3-Oxopregn-4-ene-21,17-carbolactone

Cat. No. B1222673
CAS RN: 801-37-6
M. Wt: 342.5 g/mol
InChI Key: UWBICEKKOYXZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione is a steroid lactone.

Scientific Research Applications

Heterocyclic Compounds in Pharmacology

Oxazolone, a heterocyclic compound similar in nature to lactones like 3-Oxopregn-4-ene-21,17-carbolactone, plays a significant role in pharmacology. These compounds exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects. Their diverse biological significance underscores the potential of structurally similar compounds like 3-Oxopregn-4-ene-21,17-carbolactone in drug discovery and therapeutic applications (Kushwaha & Kushwaha, 2021).

Environmental and Material Science

In the realm of environmental and material science, compounds like oxo boron clusters exhibit remarkable properties. These clusters are used to create open-framework compounds with potential applications in catalysis, nonlinear optics, and lighting devices. The research into such clusters may provide insights into the utility of related oxo compounds in developing new materials and environmental solutions (Lin & Yang, 2011).

Advanced Material Applications

Graphene oxide (GO), featuring oxygen-containing functional groups, demonstrates the importance of oxo-functionalized materials in environmental remediation and energy applications. The unique structure and physicochemical properties of GO-based materials, due to their oxygen functionalities, highlight the potential of oxo compounds like 3-Oxopregn-4-ene-21,17-carbolactone in similar advanced applications (Yu, Wang, Tan, & Wang, 2015).

Oxidative Stress and Biological Systems

The study of oxidative stress phenomena and antioxidants provides a foundation for understanding the biological relevance of oxo compounds. Oxidative stress is implicated in various diseases, and research in this area may reveal potential therapeutic or preventative applications of compounds like 3-Oxopregn-4-ene-21,17-carbolactone (Kohen & Nyska, 2002).

properties

CAS RN

801-37-6

Product Name

3-Oxopregn-4-ene-21,17-carbolactone

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,20+,21+,22+/m1/s1

InChI Key

UWBICEKKOYXZRG-UHFFFAOYSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(=O)O5)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(=O)O5)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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